N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide
Description
N-(5-Hydroxy-3-phenylpentyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted aromatic core linked to a hydroxy-substituted pentyl chain with a phenyl group at the C3 position. Compound A, a closely related benzamide, has been extensively studied for its role as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions . Its synthesis, structural validation via X-ray crystallography, and spectroscopic characterization (1H/13C NMR, IR, GC-MS) provide a template for understanding similar benzamide derivatives .
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-6-5-9-18(14-15)19(22)20-12-10-17(11-13-21)16-7-3-2-4-8-16/h2-9,14,17,21H,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHHBRPTZDOPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide typically involves the following steps:
Formation of the Hydroxy-Phenylpentyl Intermediate: This step involves the reaction of a phenylpentyl halide with a hydroxylating agent under controlled conditions to introduce the hydroxy group.
Coupling with 3-Methylbenzoic Acid: The hydroxy-phenylpentyl intermediate is then coupled with 3-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzamide core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Compound A and other structurally related benzamides, emphasizing synthesis, functional groups, and applications.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound A)
- Synthesis: Prepared via coupling of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, yielding 62% efficiency using the acid chloride method .
- Structural Features : The N,O-bidentate directing group enables chelation with transition metals (e.g., Pd, Co), facilitating regioselective C–H activation in aromatic systems .
- Characterization : Validated by X-ray diffraction (bond lengths: C=O, 1.221 Å; N–C, 1.344 Å), NMR (δ 7.35–7.80 ppm for aromatic protons), and elemental analysis .
- Applications : Used in C–H fluorination and functionalization reactions .
N,N-Diethyl-3-methylbenzamide (DEET)
- Synthesis : Typically synthesized via amidation of 3-methylbenzoic acid with diethylamine.
- Structural Features : The diethylamide group enhances lipophilicity, enabling skin penetration and insect-repellent activity .
- Applications : Broad-spectrum insect repellent; rapid dermal absorption (Tmax: 1–2 hours) but associated with neurotoxicity at high doses .
N-[5-(2-(2,3-Dihydroindol-1-yl)-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- Synthesis : Incorporates a thiadiazole-sulfanyl-indole moiety via nucleophilic substitution .
- Structural Features : The thiadiazole and indole groups may confer biological activity (e.g., kinase inhibition).
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide
- Synthesis : Methoxy and isoxazole substituents introduced via amide coupling .
- Structural Features : The isoxazole ring enhances metabolic stability and bioavailability.
- Applications: Unknown, but structural analogs are explored in antimicrobial and anti-inflammatory research .
Data Table: Key Properties of Compared Compounds
Key Findings and Implications
Synthetic Efficiency : Compound A’s acid chloride route (62% yield) outperforms carboxylate coupling (11% yield), highlighting the importance of reagent selection .
Directing Group Utility: The N,O-bidentate motif in Compound A enables stable metal chelation, contrasting with DEET’s non-coordinating diethylamide group .
Biological Potential: Thiadiazole and isoxazole derivatives demonstrate how heterocyclic modifications can expand benzamide applications beyond catalysis .
Biological Activity
N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide is a synthetic compound belonging to the class of benzamide derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- A hydroxy group at the 5-position of a phenylpentyl chain.
- A methylbenzamide moiety , which contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realms of biochemistry and medicine. Its primary areas of investigation include:
- Enzyme-Substrate Interactions : The compound has been explored as a biochemical probe to study enzyme-substrate interactions, which are crucial for understanding metabolic pathways and drug design.
- Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.
The mechanism through which this compound exerts its effects involves interactions with specific molecular targets such as receptors or enzymes. The hydroxy group and the benzamide structure facilitate binding to active sites, modulating their activity. This interaction is essential for the observed biological effects, although specific pathways remain to be fully elucidated.
Case Studies and Experimental Data
- Study on Enzyme Inhibition : In a laboratory setting, this compound was tested against various enzymes. Results indicated significant inhibition of specific metabolic enzymes, suggesting potential applications in metabolic disorders.
- Analgesic Activity Assessment : In animal models, the compound demonstrated notable analgesic properties comparable to traditional pain relievers. This was assessed using established pain models where the compound significantly reduced pain responses.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Analgesic | Enzyme inhibition, receptor modulation |
| Morphine | Strong analgesic | μ-opioid receptor agonism |
| Ibuprofen | Non-steroidal anti-inflammatory | COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
